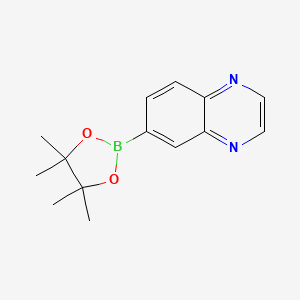

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Overview

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronic ester derivative of quinoxaline. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to the target molecule . This can result in significant changes to the target’s chemical properties, potentially altering its function or behavior.

Biochemical Pathways

The borylation process can potentially affect a wide range of biochemical pathways, depending on the specific targets involved .

Result of Action

The addition of a boron atom can significantly alter the chemical properties of the target molecule, potentially leading to changes in its function or behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as Suzuki-Miyaura cross-coupling. The interaction between this compound and enzymes like palladium complexes is crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it binds to palladium complexes, facilitating the catalytic process in organic synthesis. The binding interactions between this compound and enzymes are critical for its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence metabolite levels by modulating the activity of metabolic enzymes. For instance, it has been shown to interact with enzymes involved in the synthesis of complex organic molecules, thereby affecting the overall metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves the borylation of quinoxaline derivatives. One common method is the palladium-catalyzed borylation of halogenated quinoxalines using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as hydroboration and oxidation.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide. The reaction is carried out in a solvent like DMF or toluene at temperatures ranging from 80°C to 120°C.

Hydroboration: This reaction involves the addition of boron to alkenes or alkynes, often using reagents like pinacolborane in the presence of a transition metal catalyst.

Oxidation: Oxidation reactions can convert the boronic ester group to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Hydroboration: The products are organoboron compounds, which can be further functionalized.

Oxidation: The products are alcohols or phenols, depending on the starting material.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several applications in scientific research:

Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to create biologically active molecules, which can be studied for their potential therapeutic effects.

Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar borylation reactions.

Bis(pinacolato)diboron: A widely used reagent for borylation reactions.

1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester used in cross-coupling reactions.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is unique due to its quinoxaline core, which imparts specific electronic properties that can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly valuable in the synthesis of complex organic molecules where specific reactivity is required.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoxaline derivatives which are known for their diverse pharmacological properties. The following sections detail the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

- Chemical Formula : CHBNO

- Molecular Weight : 255.1 g/mol

- CAS Number : 44118298

The compound features a quinoxaline core substituted with a boron-containing moiety, which is hypothesized to influence its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound significantly attenuates pro-inflammatory cytokine production in human monocytes. Specifically:

- NF-κB Pathway Modulation : The compound was shown to reduce NF-κB activation induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), indicating its role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline structure can enhance anti-inflammatory efficacy. For instance:

- Lead Compound : The derivative with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety (referred to as (R)-6) exhibited the highest potency in reducing NF-κB activity with an IC of approximately 25 pM .

Cytokine Release Modulation

In further investigations using multiplex enzyme-linked immunosorbent assays (ELISA), it was found that this compound effectively modulates the release of several key cytokines:

| Cytokine | Effect |

|---|---|

| IL-6 | Decreased secretion |

| IL-1β | Decreased secretion |

| TNF-α | Decreased secretion |

| IL-10 | Increased secretion |

These results suggest a broad-spectrum anti-inflammatory action through modulation of multiple cytokines involved in inflammatory responses .

In Vitro Studies

In vitro studies utilized THP-1 monocyte cell lines to assess the compound's anti-inflammatory effects. The results indicated that treatment with this compound led to:

- Reduction in NF-κB-driven luciferase activity : This was measured post LPS challenge.

- Enhanced expression of anti-inflammatory markers : Such as IL-10.

In Vivo Studies

Preliminary in vivo studies in murine models have corroborated the in vitro findings. Mice treated with the compound showed significant reductions in inflammation markers compared to controls. These findings support the potential for therapeutic applications in conditions characterized by excessive inflammation .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWICCYXTGRUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656823 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167418-13-4 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167418-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.